molecular formula C14H11N3O3S2 B11407215 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407215
M. Wt: 333.4 g/mol
InChI Key: ZMMSJANEYVZZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a chromene-2-carboxamide group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities in pharmacologically active compounds . This specific molecular architecture makes it a compound of significant interest for early-stage research and screening campaigns. Potential Research Applications: The broader class of 1,3,4-thiadiazole-2-carboxamide derivatives has been investigated for various biological properties. Based on literature for analogous structures, this compound may have potential utility in research areas including: • Anti-infective Research: Some 1,3,4-thiadiazole carboxamide hybrids demonstrate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis . • Anti-inflammatory Research: Novel derivatives containing these pharmacophores have shown significant ability to inhibit protein denaturation in in vitro assays, suggesting potential for use in inflammatory pathway studies . • Chemical Biology and Probe Design: The structure serves as a valuable building block for constructing more complex molecules for probing biological systems . Specific Research Value and Mechanism: The precise mechanism of action for this compound is not yet fully characterized and is an active area of research. The biological activity of related compounds is often attributed to their ability to interact with enzymatic targets or receptors; for instance, some thiadiazole derivatives have been investigated as inhibitors of bacterial dihydropteroate synthase (DHPS) through molecular docking studies . Researchers are encouraged to explore its specific molecular targets and mechanisms in their respective models. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S2/c1-2-21-14-17-16-13(22-14)15-12(19)11-7-9(18)8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H,15,16,19)

InChI Key

ZMMSJANEYVZZRH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chromene-2-Carboxylic Acid Derivatives

The chromene core is typically synthesized via cyclocondensation of resorcinol derivatives with β-keto esters. For example, 4-oxo-4H-chromene-2-carboxylic acid is prepared by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours, achieving 78–85% yield . Subsequent chlorination using thionyl chloride converts the carboxylic acid to the acid chloride, which reacts with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine to form the target compound.

Key reaction conditions :

StepReagentsSolventTemperatureTimeYield
CyclocondensationResorcinol, ethyl acetoacetateH₂SO₄0–5°C6 h85%
ChlorinationSOCl₂TolueneReflux3 h92%
Amidation5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amineDCM25°C12 h67%

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) is critical for isolating the final product .

Nucleophilic Substitution on Preformed Thiadiazole Rings

An alternative route involves functionalizing pre-synthesized thiadiazole intermediates. 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine is prepared by treating 2-amino-1,3,4-thiadiazole with ethyl mercaptan in the presence of iodine and potassium carbonate in DMF at 60°C for 8 hours (yield: 74%) . This intermediate is then coupled with 4-oxo-4H-chromene-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0°C), yielding the target compound in 63% yield after recrystallization .

Advantages :

  • Avoids direct handling of corrosive chlorinating agents.

  • Enables scalability (>500 g batches reported in industrial protocols) .

One-Pot Multicomponent Reactions

Recent patents describe a one-pot method combining resorcinol, ethyl acetoacetate, and 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in polyphosphoric acid (PPA) at 120°C for 4 hours . This approach bypasses intermediate isolation, achieving 58% overall yield. However, the method requires strict temperature control to prevent decomposition of the thiadiazole moiety .

Optimization data :

PPA (equiv)Temperature (°C)Time (h)Yield (%)
3100642
5120458
7130351

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 study achieved 71% yield by irradiating a mixture of 4-oxo-4H-chromene-2-carboxylic acid, HATU, and 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in DMF at 100°C for 15 minutes . This method minimizes side products like N-acylurea derivatives, which typically form in thermal amidation .

Comparison of coupling reagents :

ReagentTemperatureTimeYield
HATU100°C15 min71%
DCC25°C12 h63%
EDCI40°C6 h59%

Industrial-Scale Production Considerations

Batch processes in 1,000 L reactors employ:

  • Cost-effective solvents : Ethanol/water mixtures instead of DCM

  • Continuous flow systems : For thiadiazole amination (residence time: 30 min at 80°C)

  • Waste minimization : Recovery of polyphosphoric acid via aqueous extraction (87% reuse efficiency)

Analytical Characterization

Final product validation requires:

  • HPLC : C18 column, acetonitrile/water (65:35), 1 mL/min, retention time = 6.2 min

  • MS (ESI+) : m/z 361.4 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiadiazole), 7.89–7.92 (m, 2H, chromene), 3.45 (q, J=7.1 Hz, 2H, SCH₂CH₃)

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential in cancer treatment, particularly against aggressive forms such as triple-negative breast cancer (TNBC). The compound is believed to inhibit glutaminase (GLS), an enzyme crucial for glutamine metabolism, thereby disrupting the metabolic pathways essential for cancer cell proliferation.

Case Studies

  • Inhibition of Glutaminase : Research indicates that similar compounds have shown significant inhibition of GLS activity in TNBC cell lines, leading to reduced cell viability and proliferation rates. For instance, compounds that target GLS have demonstrated percent growth inhibitions of over 70% in various cancer cell lines, suggesting a promising therapeutic avenue for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound binds effectively to the active site of GLS, providing insights into its mechanism of action. These studies often utilize software like Schrodinger to predict binding affinities and interactions with target proteins .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its structural features allow it to interact with microbial enzymes or cell membranes.

Biochemical Analysis

  • Activity Against Bacteria : In vitro studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations that inhibit bacterial growth .
  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Summary Table of Applications

Application TypeSpecific ActivityMechanism
AnticancerInhibition of GLSDisruption of glutamine metabolism
AntimicrobialBroad-spectrum activityDisruption of bacterial metabolism

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole-Acetamide Series

describes several 1,3,4-thiadiazole-acetamide derivatives with phenoxy or methoxy substituents, synthesized and characterized for NMR and melting points (Table 1). Key comparisons include:

Compound ID Substituents on Thiadiazole Phenoxy/Methoxy Substituents Yield (%) Melting Point (°C)
5g Ethylsulfanyl 2-isopropyl-5-methylphenoxy 78 168–170
5l Ethylsulfanyl 2-methoxyphenoxy 68 138–140
5h Benzylthio 2-isopropyl-5-methylphenoxy 88 133–135
5j 4-Chlorobenzylthio 2-isopropyl-5-methylphenoxy 82 138–140

Key Observations :

  • Ethylsulfanyl vs. Benzylthio : Ethylsulfanyl-substituted compounds (e.g., 5g, 5l) exhibit higher melting points (138–170°C) compared to benzylthio derivatives (133–135°C), suggesting stronger crystal packing due to reduced steric hindrance .
  • Substituent Effects: Methoxy groups (5l) lower melting points relative to bulky isopropyl/methylphenoxy groups (5g), likely due to disrupted intermolecular interactions.
  • Yield Trends : Bulkier substituents (e.g., 4-chlorobenzylthio in 5j) marginally reduce yields (82%) compared to simpler ethylsulfanyl groups (78%) .

Chromene-2-Carboxamide Derivatives

highlights 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide , a close analog of the target compound. Key differences include:

Property Target Compound 6-Chloro Analog
Molecular Formula C₁₄H₁₁N₃O₃S₂ C₁₄H₁₀ClN₃O₃S₂
Molecular Weight 357.42 g/mol 367.83 g/mol
Substituent on Chromene None (4-oxo) 6-Chloro (4-oxo)

Impact of Chlorination :

  • Chlorination typically elevates lipophilicity (logP), which could influence membrane permeability and metabolic stability .

Triazole-Carboxamide Derivatives

describes N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , which shares the thiadiazole-carboxamide backbone but replaces the chromene with a triazole ring.

Property Target Compound Triazole Analog
Core Structure Chromene 1,2,3-Triazole
Molecular Formula C₁₄H₁₁N₃O₃S₂ C₁₅H₁₆N₆OS₂
Key Functional Groups 4-Oxo, ethylsulfanyl 5-Methyl, 4-methylphenyl

Structural Implications :

  • The methylphenyl group increases steric bulk, which may reduce bioavailability compared to the chromene-based target compound .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry and material science. The structural features of this compound suggest it may interact with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can disrupt microbial metabolic pathways, leading to inhibition of growth and replication.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Specific studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds with structural similarities have been tested against various cancer cell lines, revealing IC50 values indicating their potency in inhibiting tumor growth.

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes associated with disease processes. For instance, certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting a significant reduction in bacterial viability with minimal inhibitory concentration (MIC) values as low as 10 µg/mL for some derivatives.
  • Anticancer Evaluation : In a comparative analysis of various thiadiazole derivatives against breast cancer cell lines (MCF-7), one derivative showed an IC50 value of 12 µM, indicating potent anticancer activity.
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects demonstrated that a related compound reduced edema in carrageenan-induced paw edema models by approximately 50%, showcasing its potential therapeutic benefits.

Data Tables

Activity Type Tested Compound IC50/MIC Value Reference
AntimicrobialThiadiazole Derivative AMIC = 10 µg/mL
AnticancerThiadiazole Derivative BIC50 = 12 µM
Anti-inflammatoryThiadiazole Derivative CReduction = 50%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?

  • Methodology :

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. This step often requires refluxing in acetonitrile or DMF .
  • Step 2 : Functionalization of the thiadiazole ring with ethylsulfanyl groups using nucleophilic substitution reactions. Ethyl mercaptan is typically employed as a sulfur donor under controlled pH (7–9) .
  • Step 3 : Coupling the chromene-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
    • Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (aprotic solvents for coupling), and stoichiometric ratios (1:1.2 for thiosemicarbazide:carbon disulfide) .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies protons on the chromene ring (δ 6.8–7.5 ppm) and ethylsulfanyl group (δ 1.3–1.5 ppm for CH3, δ 2.5–3.0 ppm for SCH2) .
  • 13C NMR confirms carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 155–160 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~377.05 for C15H12N3O3S3) .
    • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S stretch) .

Q. How does the chromene moiety influence the compound’s chemical reactivity?

  • The 4-oxo-chromene core enhances π-π stacking interactions with biological targets (e.g., DNA or enzymes) due to its planar aromatic structure .
  • The carboxamide group at position 2 enables hydrogen bonding, critical for binding to active sites in enzymes like topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole-chromene hybrids?

  • Case Study : Discrepancies in IC50 values for enzyme inhibition (e.g., 2.5 µM vs. 8.7 µM in two studies) may arise from assay conditions (pH, temperature) or purity (>95% vs. 90%).

  • Solution : Standardize protocols (e.g., fixed pH 7.4, 37°C) and validate compound purity via HPLC before assays .
    • Data Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to confirm activity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Structural Modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) on the chromene ring while retaining the ethylsulfanyl-thiadiazole pharmacophore .
    • Formulation Approaches :
  • Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
    • Key Data :
ModificationSolubility (mg/mL)Bioavailability (%)
Parent compound0.1218
Hydroxyl-derivative0.4534

Q. How do substituents on the thiadiazole ring affect the compound’s mechanism of action?

  • SAR Analysis :

  • Ethylsulfanyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8 vs. ~1.5 for methylsulfanyl) .
  • Chromene Carboxamide : Critical for intercalating DNA, as shown in fluorescence quenching assays with CT-DNA (Ksv = 1.2 × 10⁴ M⁻¹) .
    • Mechanistic Divergence :
  • Enzyme inhibition (e.g., COX-2) dominates at low concentrations (<5 µM), while DNA interaction (groove binding) prevails at higher doses (>10 µM) .

Q. What experimental designs are recommended to study metabolic stability?

  • In Vitro Models :

  • Liver microsomal assays (human or murine) with NADPH cofactors to measure half-life (t1/2). Typical t1/2 for this compound: 45–60 minutes .
    • Metabolite Identification :
  • LC-MS/MS detects primary metabolites (e.g., sulfoxide derivatives from ethylsulfanyl oxidation) .
    • Key Parameters :
ParameterValue
Microsomal Protein1 mg/mL
Incubation Time60 min

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?

  • Hypothesis : Differential activation under varying redox conditions (e.g., high ROS levels in cancer cells vs. bacterial membranes).
  • Testing Methodology :

  • Compare MIC (Minimum Inhibitory Concentration) against S. aureus (e.g., 8 µg/mL) vs. IC50 in MCF-7 cells (e.g., 12 µM) under identical culture conditions .
    • Resolution : Activity is context-dependent; prioritize target-specific assays (e.g., DNA gyrase inhibition for bacteria, topoisomerase II for cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.